4-(4-Methylpiperazin-1-yl)-6-phenylpyrimidin-2-amine
Overview
Description
VUF10460 is a histamine H4 receptor agonist (Kis = 5.01 and 14.13 nM for the human and rat receptors, respectively). It is selective for the rat histamine H4 receptor over the rat histamine H3 receptor (Kis = 34.67 and 1,778.28 nM, respectively). VUF10460 (10 mg/kg) potentiates the formation of HCl-induced ulcers in the rat gastric mucosa, an effect that is not blocked by the histamine H4 receptor antagonist JNJ-7777120.
VUF10460 is a non-imidazole histamine H4 receptor agonist; binds to rat H4 receptor with a pKi of 7.46.
Mechanism of Action
Target of Action
The primary target of 4-(4-Methylpiperazin-1-yl)-6-phenylpyrimidin-2-amine is the monoamine oxidase (MAO) enzyme , specifically type B . This enzyme is involved in the oxidative deamination of biogenic amines such as dopamine . Inhibition of MAO-B can lead to an increase in dopamine levels, which can be beneficial in conditions like Parkinson’s disease .
Mode of Action
The compound interacts with its target, the MAO-B enzyme, by inhibiting its activity . This inhibition prevents the breakdown of dopamine, leading to increased dopamine levels
Biochemical Pathways
The inhibition of MAO-B affects the dopamine breakdown pathway. Under normal circumstances, dopamine is broken down by MAO-B. When MAO-B is inhibited, dopamine breakdown is reduced, leading to increased levels of dopamine . This can have downstream effects on various neurological pathways, potentially alleviating symptoms of diseases characterized by low dopamine levels, such as Parkinson’s disease .
Result of Action
The primary result of the action of this compound is the inhibition of MAO-B, leading to increased dopamine levels . This can have various effects at the molecular and cellular levels, potentially leading to improved symptoms in conditions like Parkinson’s disease .
Biochemical Analysis
Biochemical Properties
4-(4-Methylpiperazin-1-yl)-6-phenylpyrimidin-2-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating their activity. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and hydrophobic interactions. These interactions can lead to changes in enzyme conformation and activity, ultimately affecting biochemical pathways and cellular processes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of certain genes involved in inflammatory responses, thereby modulating the production of pro-inflammatory cytokines such as TNF-α and IL-1β . Additionally, this compound can impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound can bind to specific biomolecules, such as enzymes and receptors, influencing their activity. For instance, it has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways . This inhibition can lead to downstream effects on gene expression and cellular function. Additionally, this compound can modulate the activity of transcription factors, thereby influencing the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential changes in cellular function, including alterations in cell proliferation and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory and anti-nociceptive properties . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, leading to the formation of metabolites . These metabolic pathways can influence the compound’s bioavailability, efficacy, and toxicity. Understanding the metabolic pathways of this compound is essential for optimizing its therapeutic applications and minimizing potential side effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. This compound can be transported across cell membranes via specific transporters and binding proteins . Once inside the cell, it may localize to specific compartments or organelles, influencing its activity and function. The distribution of this compound within tissues can also affect its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is an important factor that influences its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may localize to the mitochondria, affecting cellular metabolism and energy production.
Properties
IUPAC Name |
4-(4-methylpiperazin-1-yl)-6-phenylpyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5/c1-19-7-9-20(10-8-19)14-11-13(17-15(16)18-14)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3,(H2,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIJGWJIOMPHDBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=NC(=C2)C3=CC=CC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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